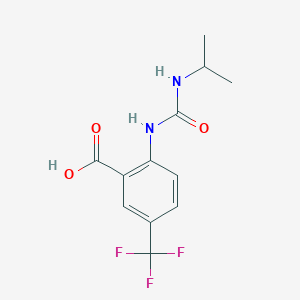![molecular formula C22H20O6 B8573174 1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] CAS No. 64192-22-9](/img/structure/B8573174.png)
1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol]
Übersicht
Beschreibung
1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] is a chemical compound that belongs to the family of polyarylates It is characterized by the presence of two hydroxyphenyl groups attached to an ethane backbone, which is further connected to an isophthalate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] typically involves the reaction of 1,2-Bis(4-hydroxyphenyl)ethane with isophthaloyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyarylates, which are high-performance engineering plastics with excellent thermal and mechanical properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in medical devices and implants due to its biocompatibility and mechanical strength.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites due to its excellent thermal stability and mechanical properties.
Wirkmechanismus
The mechanism of action of 1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyphenyl groups can interact with proteins and enzymes, potentially inhibiting or modulating their activity.
Pathways Involved: The compound can participate in oxidative stress pathways, where it may act as an antioxidant or pro-oxidant depending on the conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A (BPA): 1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] is structurally similar to Bisphenol A, but with an isophthalate group instead of a simple ethane backbone.
Bisphenol E (BPE): Another similar compound with two hydroxyphenyl groups attached to an ethane backbone, but without the isophthalate group.
Uniqueness
1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] is unique due to the presence of the isophthalate group, which imparts additional rigidity and thermal stability to the compound. This makes it particularly suitable for applications requiring high-performance materials with excellent mechanical and thermal properties.
Eigenschaften
CAS-Nummer |
64192-22-9 |
|---|---|
Molekularformel |
C22H20O6 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
benzene-1,3-dicarboxylic acid;4-[2-(4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H14O2.C8H6O4/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;9-7(10)5-2-1-3-6(4-5)8(11)12/h3-10,15-16H,1-2H2;1-4H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
OBXGIEVHUHJEIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1CCC2=CC=C(C=C2)O)O |
Verwandte CAS-Nummern |
64192-22-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Thieno[3,2-c]isoquinoline](/img/structure/B8573100.png)
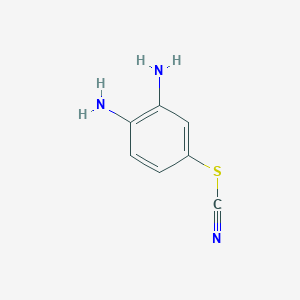
![2-Chloro-N-[2-(ethylamino)pyridin-3-yl]-5-nitropyridine-3-carboxamide](/img/structure/B8573106.png)
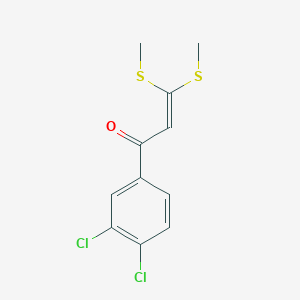
![N'-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B8573108.png)
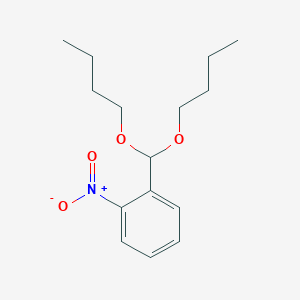
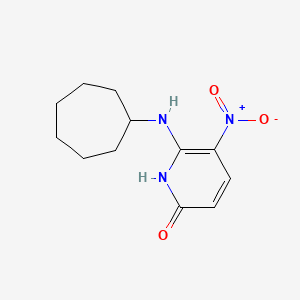
![1-Fluoro-3-[(3-fluorophenyl)methylsulfonylmethyl]benzene](/img/structure/B8573135.png)
![Methyl 2-[(2,6-dichlorobenzoyl)amino]-3-(4-nitrophenyl)propanoate](/img/structure/B8573141.png)



![3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B8573184.png)
